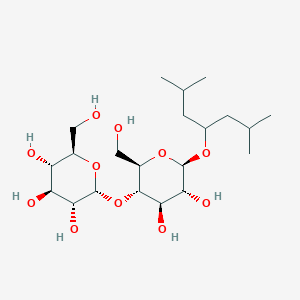

2,6-Dimethyl-4-heptyl-β-D-maltopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is a compound with the molecular formula C21H40O11 . It is extensively utilized in the biomedical field and garners attention for its remarkable therapeutic potential in the treatment of diabetes . Functioning as a potent glucosidase inhibitor, this compound effectively regulates blood glucose levels and aids in the management of associated complications . Moreover, its application extends to drug delivery systems, as it exhibits the capability to enhance the targeting precision and effectiveness of diverse pharmaceutical formulations .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is represented by the molecular formula C21H40O11 . The InChI Key is RCXNRCWFTSDLDY-ZESVGKPKSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is 468.54 . Unfortunately, other physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Biotechnologie

Zell-spezifische Additive: Diese Verbindung dient als zell-spezifische Additive, insbesondere in der Untersuchung von Zell-Zell-Interaktionen. Es wurde gezeigt, dass sie spezifisch an die DNA von Wirbellosen bindet, was zum Verständnis des Transports von genetischem Material und der zellulären Kommunikation beiträgt .

Medizin

Proteomikforschung: Im medizinischen Bereich wird 2,6-Dimethyl-4-heptyl-β-D-maltopyranosid für die Proteomikforschung eingesetzt. Seine Eigenschaften tragen zur Solubilisierung von Membranproteinen bei, was für die Analyse komplexer Proteinstrukturen und -funktionen entscheidend ist .

Umweltwissenschaften

Tensid in der Bodensanierung: Als Kohlenhydrat-basiertes Tensid kann diese Verbindung in der Umweltwissenschaften für Bodensanierungsprozesse eingesetzt werden. Seine Struktur ermöglicht die Interaktion mit Schadstoffen und verbessert deren Entfernung von kontaminierten Standorten .

Landwirtschaft

Pflanzenzellstudien: In der Landwirtschaft kann die Rolle der Verbindung als vermittelndes Agens zwischen Zellen auf Pflanzenzellstudien angewendet werden. Das Verständnis der Zell-Zell-Interaktion in Pflanzen kann zu Fortschritten in der Pflanzenzüchtung und in Strategien zur Krankheitsresistenz führen .

Materialwissenschaften

Detergens für die Materialverarbeitung: Die detergentischen Eigenschaften von this compound machen es in den Materialwissenschaften für die Verarbeitung und Reinigung von Materialien wertvoll, insbesondere bei der Behandlung organischer Verbindungen .

Lebensmittelindustrie

Forschung an Lebensmittelzusatzstoffen: Obwohl diese Verbindung nicht direkt als Lebensmittelzusatzstoff verwendet wird, werden ihre Eigenschaften untersucht, um neue Zusatzstoffe zu entwickeln, die die Stabilität und Haltbarkeit von Lebensmitteln verbessern können .

Kosmetik

Kosmetische Formulierung: In der Kosmetikindustrie kann die Forschung an Kohlenhydrat-basierten Tensiden wie this compound zur Entwicklung neuer Produkte führen, die sanft zur Haut und umweltfreundlich sind .

Analytische Chemie

Referenzstandard: Diese Verbindung wird in der analytischen Chemie als hochwertiger Referenzstandard verwendet, um genaue Ergebnisse bei pharmazeutischen Tests und anderen chemischen Analysen zu gewährleisten .

Wirkmechanismus

Target of Action

The primary target of the compound 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is the DNA of certain invertebrates . It has been shown to bind specifically to the DNA of organisms such as the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans .

Mode of Action

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside interacts with its targets by binding to the DNA of these invertebrates .

Biochemical Pathways

Given its interaction with dna, it is likely that it affects the genetic expression pathways in the organisms it targets .

Result of Action

Given its interaction with DNA, it is likely that it affects the genetic expression of the organisms it targets . The specific effects and their implications are a topic of ongoing research .

Action Environment

It is likely that factors such as temperature, pH, and the presence of other compounds could influence its action .

Biochemische Analyse

Biochemical Properties

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly as a glucosidase inhibitor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simpler sugars . By inhibiting these enzymes, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside helps regulate blood glucose levels and manage complications associated with diabetes .

Cellular Effects

The effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting glucosidase activity, it can alter the metabolic pathways within cells, leading to changes in energy production and storage . Additionally, it may impact gene expression related to glucose metabolism and insulin signaling .

Molecular Mechanism

At the molecular level, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside exerts its effects through specific binding interactions with biomolecules . It binds to the active site of glucosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This inhibition leads to a decrease in glucose production from complex carbohydrates, thereby regulating blood glucose levels . Additionally, this compound may influence other molecular pathways related to glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside can change over time. The stability and degradation of this compound are important factors to consider . It is typically stored at -20°C for long-term stability . Over time, the compound may degrade, leading to a decrease in its inhibitory activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to sustained regulation of blood glucose levels and potential changes in cellular function .

Dosage Effects in Animal Models

The effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside vary with different dosages in animal models . At lower doses, it effectively inhibits glucosidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect on glucosidase enzymes .

Metabolic Pathways

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is involved in metabolic pathways related to carbohydrate metabolism . It interacts with glucosidase enzymes, inhibiting their activity and thereby affecting the breakdown of complex carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly glucose . Additionally, this compound may interact with other enzymes and cofactors involved in glucose metabolism and insulin signaling .

Transport and Distribution

Within cells and tissues, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its inhibitory activity and overall effectiveness in regulating glucose metabolism .

Subcellular Localization

The subcellular localization of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on glucosidase enzymes and influence other cellular processes related to glucose metabolism .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXNRCWFTSDLDY-ZESVGKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)

![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)

![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)